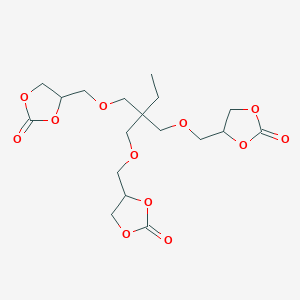
Trimethylpropanol tricyclocarbonate (TMP tricyclocarbonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD30062872, also known as 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane, is a chemical compound with the molecular formula C₁₈H₂₆O₁₂ and a molecular weight of 434.39 g/mol . This compound is characterized by its unique structure, which includes multiple dioxolane rings, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane typically involves the reaction of 1,1,1-tris(hydroxymethyl)propane with 2-oxo-1,3-dioxolane-4-methanol under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like p-toluenesulfonic acid or sodium hydroxide to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired chemical or biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}ethane
- 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}butane
Uniqueness
1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane is unique due to its specific arrangement of dioxolane rings and the central propane backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C18H26O12 |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
4-[2,2-bis[(2-oxo-1,3-dioxolan-4-yl)methoxymethyl]butoxymethyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H26O12/c1-2-18(9-22-3-12-6-25-15(19)28-12,10-23-4-13-7-26-16(20)29-13)11-24-5-14-8-27-17(21)30-14/h12-14H,2-11H2,1H3 |
Clave InChI |
INECIFOTGMOUMW-UHFFFAOYSA-N |
SMILES canónico |
CCC(COCC1COC(=O)O1)(COCC2COC(=O)O2)COCC3COC(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



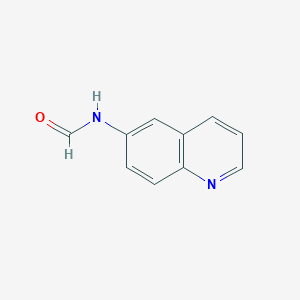
![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)
![4-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14125812.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)
![[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate](/img/structure/B14125821.png)
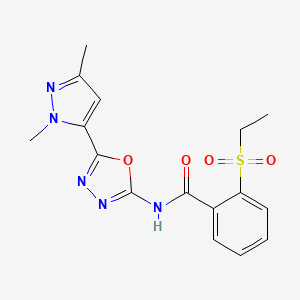
![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B14125835.png)
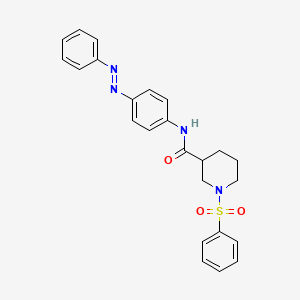
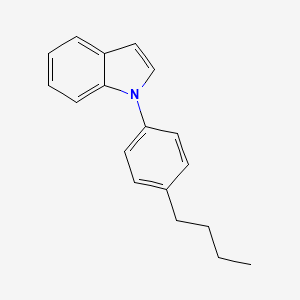
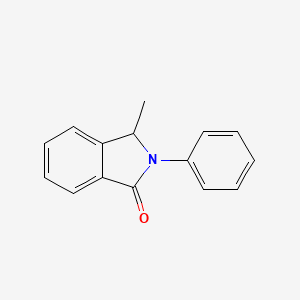
![(2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14125868.png)
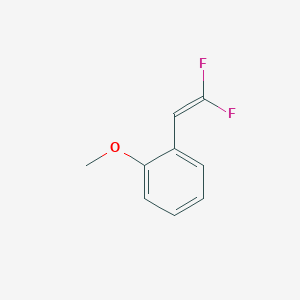
![tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14125886.png)
